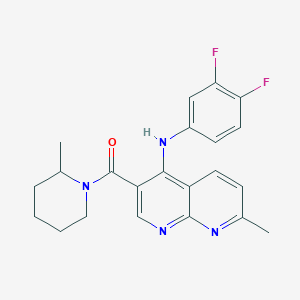![molecular formula C22H28N6O2 B2848138 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172830-25-9](/img/structure/B2848138.png)
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic organic molecule known for its diverse applications in various scientific fields. It is part of the pyrazolo[3,4-d]pyridazin-7(6H)-one family, characterized by its unique chemical structure that contributes to its multifaceted utility.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process, starting with the formation of the pyrazolo[3,4-d]pyridazin-7(6H)-one core. The synthetic route typically involves cyclization reactions that are facilitated by specific catalysts and optimized conditions such as controlled temperature and pH levels. The addition of the tert-butyl and phenylpiperazin-1-yl groups involves further reactions, often using reagents like tert-butyl chloride and phenylpiperazine, under conditions that promote substitution and coupling reactions.
Industrial Production Methods
Industrial-scale production may employ similar synthetic strategies, with optimization for large-scale operations. This includes using efficient catalysts, batch or continuous flow reactors, and processes designed for high yield and purity. Specific reaction parameters like solvent choice, reaction time, and purification steps are critical for ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized using agents like hydrogen peroxide, leading to the formation of additional functional groups.
Reduction: : Reduction reactions, typically using reagents like sodium borohydride, can alter its ketone and azo groups.
Substitution: : Halogenation and alkylation reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (oxidation), sodium borohydride (reduction), and halogens (substitution) are frequently used. Reaction conditions include controlled temperatures, pressures, and pH levels to facilitate specific reactions without degradation.
Major Products Formed
Reactions typically yield derivatives with modified functional groups, potentially enhancing or altering the compound's chemical and biological properties.
科学的研究の応用
Chemistry
In chemistry, it serves as a key intermediate for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biologically, it acts as a ligand in the study of receptor binding and signaling pathways. Its structure-activity relationship is crucial for understanding its interactions at the molecular level.
Medicine
Medically, the compound shows potential in developing therapeutic agents, particularly due to its ability to interact with specific biological targets.
Industry
In the industrial sector, it finds use in material sciences for creating novel polymers and in the design of functional materials with specific properties.
作用機序
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating pathways involved in cell signaling, gene expression, and metabolic processes. Its unique structure allows for selective binding, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
Compounds such as 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives share structural similarities but differ in their functional groups.
Highlighting Uniqueness
What sets 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its distinct combination of tert-butyl and phenylpiperazin-1-yl groups. This unique configuration enhances its chemical stability and biological activity, making it superior for certain applications.
Hope that brings some clarity and fascination into the chemistry world for you. What else piques your curiosity tonight?
特性
IUPAC Name |
1-tert-butyl-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-16-18-14-23-28(22(2,3)4)20(18)21(30)27(24-16)15-19(29)26-12-10-25(11-13-26)17-8-6-5-7-9-17/h5-9,14H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCCZHYYXXFGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)
![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)

![N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B2848060.png)



![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B2848069.png)
![2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2848071.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)



![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2848078.png)
